

Allosteric Inhibition of Glutaminase C (GAC) by UPGL00004: A Technical Guide

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Compound of Interest

Compound Name: UPGL00004

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **UPGL00004**, a potent and selective allosteric inhibitor of Glutaminase C (GAC). GAC, a key enzyme in cancer cell metabolism, is a critical therapeutic target, and **UPGL00004** serves as a valuable tool for both basic research and drug development. This document outlines the quantitative biochemical and cellular activity of **UPGL00004**, details the experimental protocols for its characterization, and visualizes its mechanism of action and the relevant biological pathways.

Quantitative Data Summary

UPGL00004 demonstrates potent and selective inhibition of GAC and exhibits significant anti-proliferative effects in cancer cell lines. The following tables summarize the key quantitative data for **UPGL00004**.

Table 1: Biochemical Activity of **UPGL00004** against Glutaminase C (GAC)

Parameter	Value	Reference
IC50	29 nM	[1] [2] [3] [4] [5] [6]
Kd	27 nM	[1] [4] [5] [6]

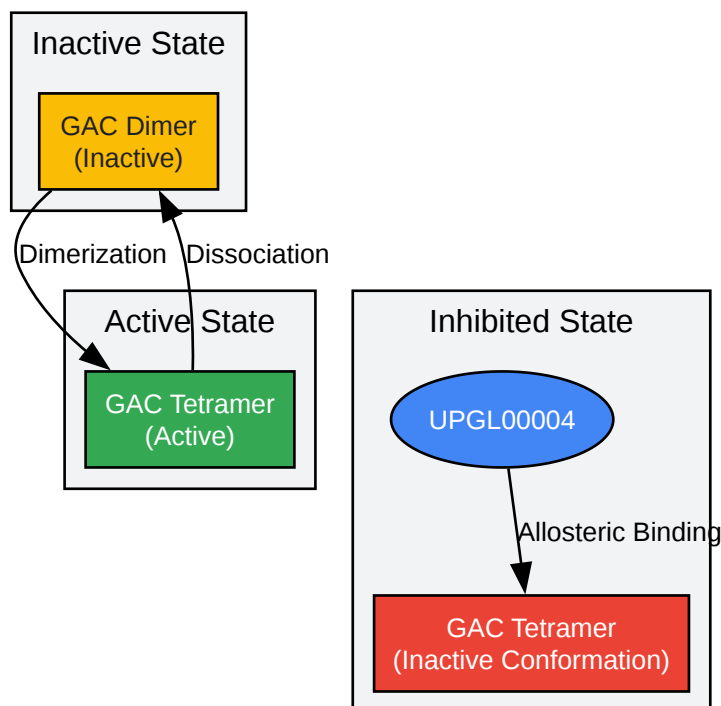
Table 2: Anti-proliferative Activity of **UPGL00004** in Triple-Negative Breast Cancer (TNBC) Cell Lines

Cell Line	IC50	Reference
MDA-MB-231	70 nM	[1] [3]
HS578T	129 nM	[1] [3]
TSE	262 nM	[1] [3]

Mechanism of Allosteric Inhibition

UPGL00004 functions as an allosteric inhibitor of GAC.[\[7\]](#) GAC is active as a tetramer, formed by the association of two inactive dimers.[\[3\]](#) **UPGL00004** binds to a site at the interface between two dimers of the GAC tetramer.[\[8\]](#) This binding event stabilizes an inactive conformation of the enzyme, preventing the catalytic tetramerization and thereby inhibiting its function.[\[7\]](#) X-ray crystallography studies have confirmed that **UPGL00004** occupies the same allosteric binding site as other well-characterized GAC inhibitors like BPTES and CB-839.[\[9\]](#) [\[10\]](#)

Mechanism of Allosteric Inhibition of GAC by UPGL00004



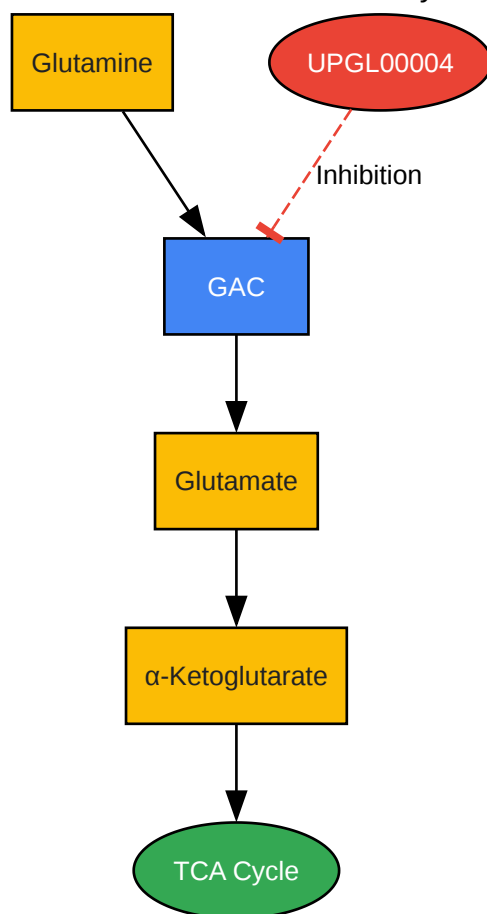
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Mechanism of **UPGL00004** allosteric inhibition of GAC.

Signaling Pathway Involvement

GAC plays a pivotal role in cancer cell metabolism by catalyzing the conversion of glutamine to glutamate.[11] This reaction is a key entry point for glutamine into the tricarboxylic acid (TCA) cycle, providing cancer cells with a crucial source of carbon for energy production and the synthesis of biomass.[11][12] By inhibiting GAC, **UPGL00004** disrupts this metabolic pathway, leading to decreased proliferation of glutamine-dependent cancer cells.[7] This is particularly relevant in cancers that exhibit "glutamine addiction".[13] The activity of GAC is regulated by various signaling pathways, including those involving c-Myc and mTOR.[14][15][16]

Impact of UPGL00004 on Glutaminolysis Pathway



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UPGL00004 inhibits the GAC-mediated conversion of glutamine.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the allosteric inhibition of GAC by **UPGL00004**.

Recombinant GAC Enzymatic Activity Assay

This assay measures the enzymatic activity of GAC by monitoring the production of glutamate.

Materials:

- Recombinant human GAC
- L-glutamine
- Tris buffer
- Inorganic phosphate (Pi)
- Glutamate dehydrogenase (GDH)
- NAD⁺
- **UPGL00004** (or other inhibitors)
- 96-well plate
- Plate reader capable of measuring absorbance at 340 nm

Protocol:

- Prepare a reaction mixture containing Tris buffer, Pi, NAD⁺, and GDH in a 96-well plate.
- Add varying concentrations of **UPGL00004** or vehicle control (DMSO) to the wells.
- Add a solution of recombinant GAC to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
- Initiate the enzymatic reaction by adding L-glutamine to each well.
- Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the production of NADH by GDH in a coupled reaction.
- Calculate the initial reaction velocities from the linear portion of the absorbance curves.
- Determine the IC₅₀ value of **UPGL00004** by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Fluorescence Quenching Binding Assay

This assay directly measures the binding of **UPGL00004** to GAC by monitoring the quenching of intrinsic tryptophan fluorescence. A GAC mutant with a tryptophan residue introduced near the allosteric binding site (e.g., GAC(F327W)) is often used to enhance the signal.[\[10\]](#)

Materials:

- Purified recombinant GAC (wild-type or F327W mutant)
- **UPGL00004**
- Buffer (e.g., HEPES or Tris)
- Fluorometer

Protocol:

- Prepare a solution of purified GAC in the appropriate buffer.
- Place the GAC solution in a quartz cuvette and measure the baseline intrinsic tryptophan fluorescence (excitation ~295 nm, emission ~340 nm).
- Add increasing concentrations of **UPGL00004** to the cuvette, mixing thoroughly after each addition.
- After each addition, allow the system to equilibrate and then measure the fluorescence intensity.
- Correct the fluorescence data for dilution and any inner filter effects.
- Plot the change in fluorescence intensity against the concentration of **UPGL00004**.
- Determine the dissociation constant (K_d) by fitting the binding isotherm to an appropriate binding model (e.g., a one-site binding model).

Triple-Negative Breast Cancer (TNBC) Cell Proliferation Assay

This assay assesses the effect of **UPGL00004** on the growth of TNBC cells.

Materials:

- TNBC cell lines (e.g., MDA-MB-231, HS578T)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- **UPGL00004**
- Cell viability reagent (e.g., MTT, resazurin, or CellTiter-Glo®)
- 96-well cell culture plates
- Incubator (37°C, 5% CO₂)
- Plate reader

Protocol:

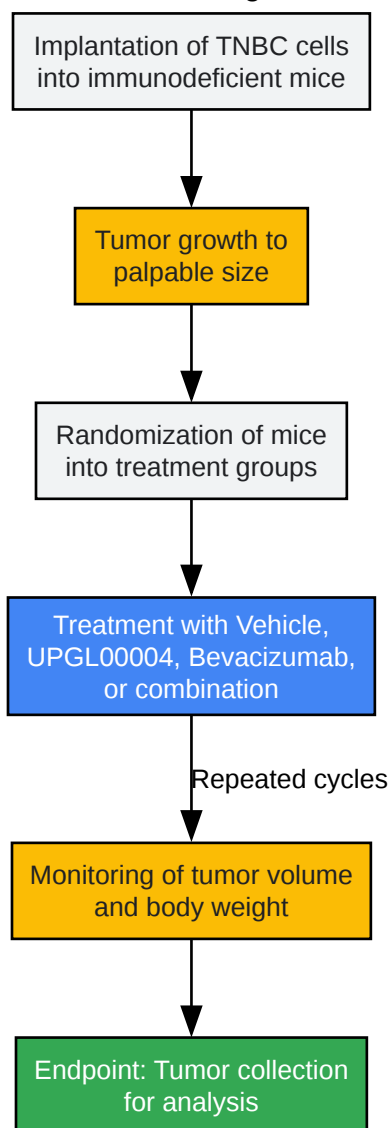
- Seed the TNBC cells into 96-well plates at a predetermined density and allow them to adhere overnight.
- Treat the cells with a serial dilution of **UPGL00004** or vehicle control (DMSO).
- Incubate the plates for a specified period (e.g., 72 hours).
- Add the cell viability reagent to each well according to the manufacturer's instructions.
- Incubate for the recommended time to allow for color or signal development.
- Measure the absorbance or luminescence using a plate reader.
- Calculate the percentage of cell viability relative to the vehicle-treated control cells.
- Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the **UPGL00004** concentration and fitting the data to a dose-response curve.

In Vivo Xenograft Model

This protocol describes a general workflow for evaluating the in vivo efficacy of **UPGL00004**, often in combination with other agents like bevacizumab, in a mouse xenograft model of TNBC.

[9]

Workflow for In Vivo Xenograft Efficacy Study



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General workflow for an in vivo xenograft study.

Protocol:

- **Cell Culture and Implantation:** Culture TNBC cells (e.g., MDA-MB-231) under standard conditions. Harvest and resuspend the cells in a suitable medium (e.g., Matrigel/PBS mixture). Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., nude or NSG mice).
- **Tumor Growth and Randomization:** Monitor the mice regularly for tumor formation. Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into different treatment groups (e.g., vehicle control, **UPGL00004** alone, bevacizumab alone, and the combination of **UPGL00004** and bevacizumab).
- **Treatment Administration:** Administer the treatments according to a predefined schedule. For example, **UPGL00004** might be administered orally daily, while bevacizumab is given via intraperitoneal injection twice a week.
- **Monitoring:** Measure the tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week) and calculate the tumor volume. Monitor the body weight of the mice as an indicator of toxicity.
- **Endpoint and Analysis:** At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors. The tumors can be weighed and processed for further analysis, such as immunohistochemistry (to assess proliferation and apoptosis markers) or Western blotting.

Conclusion

UPGL00004 is a potent and selective allosteric inhibitor of GAC with demonstrated anti-cancer activity, particularly in triple-negative breast cancer models. Its well-defined mechanism of action and the availability of detailed experimental protocols make it an invaluable tool for researchers investigating glutamine metabolism in cancer and for professionals in the early stages of drug development. The data and methodologies presented in this guide provide a solid foundation for further exploration of GAC inhibition as a therapeutic strategy.

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